Sodium 6'-sialyllactose

Description

Contextualization within Human Milk Oligosaccharides (HMOs)

Human Milk Oligosaccharides (HMOs) are a complex group of sugars that represent the third-largest solid component of human milk, after lactose (B1674315) and lipids. oup.comresearchgate.netnih.gov Unlike lactose, HMOs are not readily digested by infants, allowing them to function as prebiotics and bioactive molecules in the gut. oup.com They are constructed from five basic monosaccharide building blocks: glucose, galactose, N-acetylglucosamine, fucose, and sialic acid. youtube.com

6'-SL belongs to the category of acidic or sialylated HMOs, which are characterized by the presence of sialic acid. oup.comnih.gov It is one of the most abundant sialylated oligosaccharides found in human milk. nih.govdsm-firmenich.com The concentration of HMOs, including 6'-SL, is highly dynamic and varies significantly between individuals and over the course of lactation. youtube.commdpi.com Research indicates that 6'-SL levels are highest in early lactation (colostrum and transitional milk) and tend to decrease as the milk matures. nih.govmdpi.comnih.gov For instance, one study observed the mean concentration of 6'-SL to be 543 mg/L at two days postpartum, increasing to 649 mg/L by day 13, and then steadily declining to 101 mg/L by 120 days of lactation. nih.gov These sialylated HMOs are recognized for their important biological functions, including supporting gut maturation, immune function, and cognitive development in infants. oup.commdpi.comnih.gov

Table 2: Representative Concentrations of Sialyllactose Isomers During Lactation

| Lactation Stage | 6'-SL Concentration (mg/L) | 3'-SL Concentration (mg/L) |

|---|---|---|

| Day 2 (Colostrum) | 543 ± 166 nih.gov | 254 ± 90 nih.gov |

| Day 13 (Transitional) | 649 ± 189 nih.gov | 149 ± 38 nih.gov |

| Day 60 (Mature) | 231 nih.gov | ~129-141 nih.gov |

| Day 120 (Mature) | 101 nih.gov | ~129-141 nih.gov |

Structural Isomerism with 3'-N-Acetylneuramin-lactose

The biological functions of HMOs are highly dependent on their specific structures. oup.com 6'-SL is a structural isomer of another prominent HMO, 3'-N-Acetylneuramin-lactose (3'-SL). Both are trisaccharides composed of the same three monosaccharides, but they differ in the linkage point of the sialic acid to the lactose backbone. europa.eu This type of isomerism, where molecules differ only in the position of a functional group, is known as regio-isomerism. europa.eu

In 6'-SL, the N-acetylneuraminic acid (Neu5Ac) is attached to the carbon-6 position of the galactose unit via an α(2→6) glycosidic bond. nih.govcaymanchem.com In contrast, for 3'-SL, the Neu5Ac is linked to the carbon-3 position of the galactose unit through an α(2→3) bond. nih.govamericanelements.com This subtle difference in a single chemical bond leads to distinct three-dimensional structures, which in turn influences their biological interactions and functions. oup.com This structural distinction is also the basis for advanced analytical methods, such as mass spectrometry and voltammetry, which have been developed to separate and quantify these isomers in complex mixtures like human milk. americanelements.comnih.govsci-hub.se

Table 3: Structural Comparison of Sialyllactose Isomers

| Feature | 6'-N-Acetylneuramin-lactose (6'-SL) | 3'-N-Acetylneuramin-lactose (3'-SL) |

|---|---|---|

| Monosaccharide Composition | N-acetylneuraminic acid, Galactose, Glucose | N-acetylneuraminic acid, Galactose, Glucose |

| Glycosidic Linkage of Sialic Acid | α(2→6) linkage to galactose nih.gov | α(2→3) linkage to galactose nih.gov |

| Isomer Type | Regio-isomers europa.eu | |

| Lactation Trend | Concentration is highest in early lactation and decreases over time. nih.govnih.gov | Concentration is lower initially and increases or remains stable over lactation. nih.gov |

Historical and Contemporary Significance in Glycobiology Research

The study of sialylated compounds has a rich history in biochemistry. Sialic acids were first discovered in the mid-20th century as components of salivary mucins and brain glycolipids. nih.gov Early research quickly established their role as terminal components on cell surface glycans and as receptors for pathogens, most notably the influenza virus, whose "receptor-destroying enzyme" was identified as a sialidase that cleaves sialic acids. caymanchem.comnih.gov The need to study these interactions drove early efforts to chemically and enzymatically synthesize sialyllactose isomers. tandfonline.comoup.comtandfonline.com

In the contemporary era, research on 6'-SL has expanded dramatically, driven by a deeper understanding of the multifaceted roles of HMOs. Modern glycobiology research focuses on several key areas:

Infant Nutrition and Health: Extensive preclinical studies investigate how 6'-SL and other HMOs influence the infant gut microbiome, modulate the immune system, and contribute to brain development and cognitive function. dsm-firmenich.comlayerorigin.comwyethnutritionsc.orgnih.gov

Bioproduction and Fortification: A significant area of research is the development of cost-effective, large-scale production methods, such as microbial fermentation, to synthesize human-identical 6'-SL. nih.govnih.gov This has enabled its use as a functional ingredient in infant formulas, aiming to narrow the compositional gap between formula and human milk. nih.govnih.gov

Analytical Chemistry: The development of sophisticated analytical techniques, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, is crucial. researchgate.netnih.govnih.gov These methods allow for the precise identification, differentiation, and quantification of 6'-SL and its isomer 3'-SL in complex biological fluids. americanelements.comsci-hub.senih.gov

Therapeutic Potential: Beyond infant health, emerging science explores the potential benefits of 6'-SL for broader populations. nih.gov Studies are investigating its role in modulating inflammatory responses and supporting muscle function, suggesting potential future applications. layerorigin.comcasupplements.com

Properties

IUPAC Name |

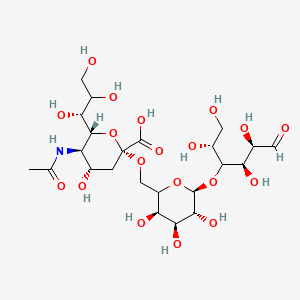

sodium;(2R,4S,5R,6R)-5-acetamido-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-2-[[(2R,3R,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-2-yl]methoxy]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39NO19.Na/c1-7(28)24-13-8(29)2-23(22(38)39,43-20(13)15(34)10(31)4-26)40-6-12-16(35)17(36)18(37)21(41-12)42-19(11(32)5-27)14(33)9(30)3-25;/h3,8-21,26-27,29-37H,2,4-6H2,1H3,(H,24,28)(H,38,39);/q;+1/p-1/t8-,9-,10+,11+,12+,13+,14+,15+,16-,17-,18+,19+,20+,21-,23+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJNVKOGOHXWREM-MZZLGFSDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OCC2C(C(C(C(O2)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38NNaO19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

655.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157574-76-0 | |

| Record name | Sodium 6'-sialyllactose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157574760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)- 6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4- hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 6'-SIALYLLACTOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8H5UK3AKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Presence and Distribution Within Mammalian Secretions

Abundance as a Sialylated Human Milk Oligosaccharide

6'-Sialyllactose (B25220) is one of the most abundant sialylated human milk oligosaccharides (HMOs) europa.eunih.gov. Human milk is unique for its high concentration and structural diversity of oligosaccharides, with sialylated HMOs like 6'-SL constituting a significant fraction nih.govnih.gov. The concentration of total HMOs is highest in colostrum (20–25 g/L) and decreases in mature milk (5–15 g/L) nih.gov. Sialylated oligosaccharides are present in substantial amounts in colostrum, ranging from 1 to 3.3 g/liter , with 6'-sialyllactose itself accounting for 0.25 to 1.3 g/liter nih.gov.

A multicenter study in China involving 2,616 breast milk samples found the median concentration of 6'-SL to be 190 mg/L, with a wide range of variation (29 to 461 mg/L) nih.gov. Another study reported that the mean concentration of 6'-SL in mature human milk (excluding colostrum) was 435 mg/L researchgate.net. This variability can be attributed to factors such as the lactation stage and geographical location nih.gov. Sialylated HMOs, including 6'-SL, are recognized for their significant contributions to infant health, including supporting immune function, gut maturation, and cognitive development nih.govnih.gov.

Concentration of 6'-Sialyllactose in Human Milk

| Source | Sample Type | Concentration Range of 6'-SL (mg/L) |

|---|---|---|

| Li et al. (2023) nih.gov | Breast Milk (0-13 months postpartum) | Median: 190 (Range: 29 - 461) |

| Povi-Tacu et al. (2023) researchgate.net | Mature Milk (excluding colostrum) | Mean: 435 |

| He et al. (2018) nih.gov | Colostrum | 250 - 1300 |

Occurrence in Other Mammalian Milk Sources (e.g., Bovine Milk/Colostrum)

While present, 6'-sialyllactose is found in significantly lower concentrations in the milk of other mammals, such as cows, compared to human milk mdpi.com. Bovine milk contains about 1–2 g/L of oligosaccharides in colostrum and only 100 mg/L in mature milk nih.gov. Although sialylated oligosaccharides can make up approximately 70% of the total oligosaccharides in bovine milk, the absolute amount is much lower than in human milk mdpi.com.

Consequently, the concentration of 6'-SL in bovine milk is considerably lower mdpi.com. In contrast to human milk where 6'-SL is a predominant sialylated HMO, in bovine milk, 3'-sialyllactose (B164678) (3'-SL) is often found in higher concentrations mdpi.com. Research has identified at least 10 common oligosaccharide structures between human and bovine milk, with 3'-SL and 6'-SL being a major part of bovine milk oligosaccharides nih.gov. The concentration of oligosaccharide-bound sialic acid in mature bovine milk has been quantified at 33 mg/L nih.gov.

Comparison of Oligosaccharide Concentrations in Human vs. Bovine Milk

| Milk Source | Stage | Total Oligosaccharide Concentration (g/L) | Predominant Sialylated Oligosaccharide |

|---|---|---|---|

| Human Milk | Colostrum | 20 - 23 mdpi.com | 6'-Sialyllactose mdpi.com |

| Mature Milk | 12 - 14 mdpi.com | ||

| Bovine Milk | Colostrum | 1 - 2 nih.govmdpi.com | 3'-Sialyllactose mdpi.com |

| Mature Milk | 0.1 nih.gov |

Ontogenetic and Lactational Variations in Composition (e.g., in human milk)

The concentration of 6'-sialyllactose in human milk exhibits dynamic changes throughout the course of lactation nih.gov. Concentrations of both 3'-SL and 6'-SL are generally higher in colostrum and transitional milk compared to mature milk nih.gov.

One study observed that the concentration of 6'-SL was highest in transitional milk, being 31 times greater than in mature milk at 300–400 days postpartum, where the content is lowest nih.gov. Another study detailed the changes in 6'-SL concentration over time: at 2 days of age, the concentration was 543 ± 166 mg/L. It slightly increased to 649 ± 189 mg/L by day 13 of lactation, and then steadily declined to 465, 231, 151, and 101 mg/L at 30, 60, 90, and 120 days of lactation, respectively nih.gov. The median ranges of 6'-SL across five lactational stages were reported to be 20–616 mg/L nih.gov.

These variations highlight the tailored nutritional composition of human milk to meet the changing needs of the infant during growth and development.

Lactational Variation of 6'-Sialyllactose in Human Milk

| Lactation Stage/Day | Concentration of 6'-SL (mg/L) | Source |

|---|---|---|

| Day 2 | 543 ± 166 | Monaco et al. (2020) nih.gov |

| Day 13 | 649 ± 189 | Monaco et al. (2020) nih.gov |

| Day 30 | 465 | Monaco et al. (2020) nih.gov |

| Day 60 | 231 | Monaco et al. (2020) nih.gov |

| Day 90 | 151 | Monaco et al. (2020) nih.gov |

| Day 120 | 101 | Monaco et al. (2020) nih.gov |

| Transitional Milk | Highest concentration | Li et al. (2023) nih.gov |

| Mature Milk (300-400 days) | Lowest concentration | Li et al. (2023) nih.gov |

Advanced Methodologies for Biosynthesis and Production in Research

Biotechnological Production Platforms

Escherichia coli (E. coli) has emerged as a preferred microbial chassis for the de novo biosynthesis of 6'-SL due to its well-understood genetics and rapid growth. nih.govnih.gov Researchers have successfully engineered various E. coli strains, such as K12 MG1655, BL21(DE3), and DH5α, to create high-yield production platforms. nih.govnih.govrawdatalibrary.net

The core strategy involves introducing the necessary biosynthetic pathways into the host bacterium. This typically includes co-expressing a set of key genes:

neuB, neuC, and neuA : These genes are essential for the synthesis of the activated sialic acid donor, cytidine (B196190) monophosphate N-acetylneuraminic acid (CMP-Neu5Ac). acs.orgnih.govrawdatalibrary.net

α2,6-Sialyltransferase (α2,6-ST) : This enzyme catalyzes the final, crucial step of transferring Neu5Ac from CMP-Neu5Ac to lactose (B1674315), forming the specific α(2-6) linkage that defines 6'-SL. acs.orgnih.gov Scientists have screened and utilized α2,6-STs from various microbial sources, including Photobacterium damselae and Nicoletella semolina, to find the most efficient variants. nih.govnih.gov

To maximize the carbon flux towards 6'-SL, metabolic engineering involves deleting genes associated with competing or degradation pathways. Common gene knockouts include:

lacZ : Prevents the hydrolysis of the lactose substrate. nih.govrawdatalibrary.net

nanA, nanK, nanE, nanT : These genes are part of the sialic acid catabolism pathway; their deletion prevents the breakdown of the synthesized product and its precursors. acs.orgnih.govnih.govrawdatalibrary.net

pfkA, nagB : Knocking down these genes helps to increase the availability of precursors like UDP-GlcNAc. rawdatalibrary.net

Through these systematic engineering efforts, researchers have developed strains capable of producing significant titers of 6'-SL.

Table 1: Performance of Engineered E. coli Strains in 6'-SL Production

| Strain | Key Genetic Modifications | Shake Flask Titer (g/L) | Reference(s) |

|---|---|---|---|

| BZAPN3 (E. coli BL21(DE3)) | Overexpression of neuB, neuC, neuA, pst6-224, lacY; knockdown of lacZ, nanA, pfkA, nagB. |

3.98 | rawdatalibrary.net |

| DAT07 (E. coli DH5α) | Co-expression of neuB, neuC, neuA, and α2,6-SiaT (bst*); inactivation of nanA, nanK, nanE, nanT; deletion of pfkA, pfkB, murQ. |

3.42 | acs.orgnih.gov |

| Engineered E. coli K12 MG1655 | Deletion of nanATEK, nagAB, lacZ; overexpression of NmCSS, Pd2,6ST; structure-guided mutagenesis and pathway optimization. |

4.92 | nih.govacs.org |

| EZAKBEP (E. coli BL21(DE3)) | Deletion of lacZ, nanA, nanK; chromosomal integration of neuBCA and a novel α2,6-sialyltransferase (Ev6ST). |

5.68 | nih.gov |

Moving from shake-flask cultures to controlled bioreactors is critical for enhancing product yield and achieving industrial-scale production. nih.govrawdatalibrary.net Fed-batch fermentation is a widely adopted strategy that allows for high cell density cultivation and sustained product synthesis by continuously or sequentially feeding nutrients, including the primary carbon source and the lactose substrate. rawdatalibrary.netresearchgate.net

Key findings from fermentation optimization studies include:

An engineered E. coli BL21(DE3) strain produced 22.85 g/L of 6'-SL in a 3-L bioreactor using a fed-batch strategy. rawdatalibrary.net

A metabolically engineered E. coli DH5α strain achieved a titer of 30.18 g/L in a 5-L bioreactor after 85 hours. acs.orgnih.gov

Systematic engineering of E. coli K12 MG1655 led to a final production of 12.82 g/L after 76 hours of cultivation in a 5-L fermenter. nih.govacs.org

A plasmid-free engineered E. coli strain yielded 15.35 g/L of 6'-SL in a 5-L bioreactor. nih.gov

These results underscore the importance of optimizing fermentation conditions, such as nutrient feeding rates and cultivation time, to maximize the productivity of the engineered microbial platforms. nih.govrawdatalibrary.net

Table 2: Yield Enhancement of 6'-SL through Fermentation Scale-Up

| Strain | Fermentation Scale | Strategy | Final Titer (g/L) | Volumetric Productivity (g/L/h) | Reference(s) |

|---|---|---|---|---|---|

| BZAPN3 | 3-L Bioreactor | Fed-batch | 22.85 | 0.31 | rawdatalibrary.net |

| DAT07 | 5-L Bioreactor | Fed-batch | 30.18 | 0.36 | acs.orgnih.gov |

| Engineered K12 | 5-L Bioreactor | Fed-batch | 12.82 | ~0.17 | nih.govacs.org |

| EZAKBEP | 5-L Bioreactor | Fed-batch | 15.35 | Not Specified | nih.gov |

Enzymatic Synthesis Approaches

Enzymatic methods offer an alternative to whole-cell fermentation, providing high specificity and operation under mild conditions. asm.orgacs.org These approaches typically use isolated and purified enzymes to catalyze the synthesis of 6'-SL. The two main families of enzymes employed are sialyltransferases and sialidases, each with distinct mechanisms and substrate requirements. acs.orgnih.gov

Sialyltransferases (STs) are the natural enzymes for sialylation, transferring sialic acid from the expensive high-energy donor, CMP-Neu5Ac, to an acceptor molecule like lactose. asm.orgoup.com Their high efficiency and specificity make them valuable synthetic tools. asm.org For instance, the α2,6-sialyltransferase from Photobacterium damselae (α2,6PdST) has been a subject of protein engineering to enhance its specific activity, with mutations leading to a 5-fold improvement. oup.comnih.govresearchgate.net

Sialidases (or Neuraminidases) , which naturally cleave terminal sialic acid residues, can be repurposed for synthesis through their transglycosylation activity. asm.orgnih.gov These enzymes are attractive for large-scale synthesis because they can use less expensive donor substrates compared to the CMP-sialic acid required by sialyltransferases. asm.org

A notable example is the exo-α-sialidase from Bacteroides fragilis NCTC9343 (termed BfGH33C). asm.orgnih.gov This enzyme was identified and characterized as a powerful tool for 6'-SL synthesis. asm.org It displays excellent transglycosylation activity, transferring a sialyl group from a donor like a sialic acid dimer (Neu5Acα2-8Neu5Ac) or oligosialic acid to lactose. asm.orgnih.govnih.gov The native enzyme is a homodimer with a molecular weight of approximately 113.6 kDa. nih.govnih.gov Under optimized conditions (pH 6.5, 50°C), it can achieve a maximal conversion ratio of over 20% in just 10 minutes, demonstrating high efficiency. nih.govnih.gov

Achieving the correct linkage between sialic acid and lactose is paramount, and enzymatic methods provide excellent control over regioselectivity. asm.orgacs.org The choice of enzyme is the primary determinant of whether an α(2-3) or α(2-6) linkage is formed. acs.org

α2-6 Regioselectivity : The exo-α-sialidase from Bacteroides fragilis NCTC9343 exhibits strict α2-6 regioselectivity, producing 6'-SL as the single transglycosylation product when lactose is the acceptor. asm.orgnih.gov Similarly, sialidases from Vibrio cholerae and Clostridium perfringens preferentially catalyze the formation of α(2-6) linkages. acs.orgnih.gov

α2-3 Regioselectivity : In contrast, sialidases from sources like Salmonella typhimurium and Newcastle disease virus show a distinct preference for synthesizing α(2-3) linkages. acs.orgnih.gov

This inherent specificity of the enzymes allows for the targeted synthesis of the desired isomer, 6'-SL, avoiding the formation of its regioisomer, 3'-sialyllactose (B164678). This is a significant advantage over traditional chemical synthesis, which often requires complex protection and deprotection steps to achieve such selectivity. nih.gov

Table 3: Characterization of Key Enzymes in Sialyloligosaccharide Synthesis

| Enzyme | Source Organism | Type | Linkage Specificity | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Exo-α-sialidase (BfGH33C) | Bacteroides fragilis NCTC9343 | Sialidase (GH33) | Strict α2-6 | Powerful synthetic tool; uses inexpensive donors; high efficiency (>20% conversion in 10 min). | asm.orgnih.govnih.gov |

| α2,6-Sialyltransferase (α2,6PdST) | Photobacterium damselae | Sialyltransferase | α2-6 | Activity enhanced 5-fold through protein engineering (I411T/L433T mutations). | oup.comnih.govresearchgate.net |

| Sialidase | Vibrio cholerae | Sialidase | Preferential α2-6 | Efficient for synthesizing α(2-6) linkages via transsialylation. | acs.orgnih.gov |

| Sialidase | Salmonella typhimurium | Sialidase | Preferential α2-3 | Shows distinct preference for α(2-3) directed sialylations. | acs.orgnih.gov |

Chemoenzymatic Synthesis Integration

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic methods to create efficient and versatile production pathways for 6'-SL. acs.orgnih.govacs.org This integrated approach often involves the chemical synthesis of a modified substrate or building block, which is then acted upon by a highly specific enzyme to complete the synthesis. acs.orgnih.gov

This strategy offers several benefits:

It can overcome the limitations of purely enzymatic routes, such as the high cost of nucleotide-activated sugar donors. nih.gov

It leverages the stereospecificity and regioselectivity of enzymes, avoiding the complex multi-step protection and deprotection schemes required in purely chemical synthesis. acs.orgnih.gov

It allows for the creation of novel glycostructures and derivatives for research. nih.gov

Examples of chemoenzymatic strategies include:

One-Pot Multi-Enzyme Systems : These systems combine several enzymes in a single reaction vessel to synthesize 6'-SL from simple precursors like N-acetylmannosamine (ManNAc), pyruvate, and lactose. A typical one-pot, three-enzyme system might contain a sialic acid aldolase, a CMP-sialic acid synthetase, and an α2-6-sialyltransferase. rsc.org

Automated Synthesis : Recent advances have led to the development of automated chemoenzymatic synthesis on digital microfluidic platforms. This technology enables the rapid, modular assembly of oligosaccharides like 6'-SL with high yields (>90%), greatly accelerating the production of glycan libraries for functional studies. rsc.org

Transglycosylation with Chemical Acceptors : Sialidases can be used to transfer sialic acid to chemically synthesized acceptor molecules. For example, structures like T-antigen have been regioselectively sialylated in the α(2-6) position using the Vibrio cholerae sialidase, with yields ranging from 12-26%. acs.orgacs.org

These hybrid methodologies represent the cutting edge of oligosaccharide synthesis, providing robust and flexible platforms for producing 6'-N-Acetylneuramin-lactose sodium salt and its derivatives. acs.orgrsc.org

Extraction and Purification Techniques for Research-Grade Material

The isolation and purification of 6'-N-Acetylneuramin-lactose sodium salt (6'-SL) from complex matrices such as fermentation broths are critical steps to obtain high-purity material suitable for research. These processes typically involve multiple stages aimed at removing biomass, proteins, nucleic acids, unreacted substrates, and other related oligosaccharides. google.comnih.gov A combination of membrane filtration, chromatography, and other physicochemical methods is often employed to achieve the desired purity. google.comgoogle.com

The initial step after production, particularly in microbial fermentation, is the separation of biomass from the culture medium. This is commonly achieved through filtration techniques like microfiltration or ultrafiltration. nih.gov Following cell removal, the resulting supernatant, which contains 6'-SL along with various impurities, undergoes a series of purification steps.

Chromatographic Methods

Chromatography is a cornerstone for the high-resolution separation of 6'-SL. Different chromatographic techniques are utilized based on the physicochemical properties of the target molecule and the impurities present.

Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. bio-rad.com Since 6'-SL is an acidic oligosaccharide and carries a negative charge at neutral pH, anion-exchange chromatography is particularly effective. harvardapparatus.comlibretexts.org The fermentation broth is passed through a column containing a positively charged resin (anion exchanger), such as Lewatit® S6368 A in chloride form. google.com The negatively charged 6'-SL binds to the resin, while neutral or positively charged impurities pass through. The bound 6'-SL is then eluted by changing the ionic strength of the buffer. google.comharvardapparatus.com This method is effective for separating 6'-SL from non-ionic carbohydrates and other charged species. nih.gov

Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their size and shape. wikipedia.orgyoutube.com The stationary phase consists of porous beads. Larger molecules that cannot enter the pores travel faster through the column and elute first, while smaller molecules are retarded by entering the pores. bio-rad.compeakproteins.com SEC is often used as a final "polishing" step in purification to separate 6'-SL from aggregates or other oligosaccharides with different molecular weights, such as the by-product disialyllactose (B1599941). google.compeakproteins.com While it is a convenient method for laboratory-scale purification, its scalability for large-scale production can be a limitation compared to other methods. google.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful analytical technique used for the separation and quantification of polar compounds like 6'-SL. It is particularly adept at separating 6'-SL from its structural isomer, 3'-sialyllactose (3'-SL). mdpi.comnih.gov Using a HILIC column, researchers have achieved baseline separation of the two isomers in a short timeframe, which is crucial for analytical validation of purity. mdpi.com

Interactive Data Table: Comparison of Purification Techniques for 6'-Sialyllactose (B25220)

| Technique | Principle of Separation | Primary Application in 6'-SL Purification | Reported Purity/Outcome | Reference(s) |

|---|---|---|---|---|

| Anion-Exchange Chromatography | Net charge | Removal of non-ionic and positively charged impurities. | Effectively binds 6'-SL for selective elution. | google.combio-rad.comharvardapparatus.com |

| Size-Exclusion Chromatography | Molecular size and shape | Final polishing step; removal of aggregates and different-sized oligosaccharides. | Good for separating monomeric 6'-SL from by-products like disialyllactose. | google.comwikipedia.orgpeakproteins.com |

| Nanofiltration | Size exclusion and charge repulsion | Concentration, desalting, and separation from smaller molecules (e.g., lactose). | Can increase purity from <30% to >80-90%. | google.comgoogle.comresearchgate.net |

| Electrodialysis | Ion migration in an electric field | Desalting and removal of ionic impurities. | Can achieve purity of 83% (on a dry basis). | google.comgoogle.comwatertechnologies.com |

| Activated Carbon Treatment | Adsorption | Removal of color and other organic impurities. | Used as a treatment step to improve the quality of the final solution. | google.comgoogle.com |

Membrane Filtration Techniques

Membrane-based separation offers a scalable and cost-effective alternative or complement to chromatography. google.com

Nanofiltration (NF): This pressure-driven membrane process is highly effective for purifying 6'-SL. dtu.dk It works by a combination of size exclusion and electrostatic repulsion. NF membranes can retain the larger 6'-SL molecule while allowing smaller, uncharged molecules like lactose and monovalent salts to pass through. researchgate.net A common strategy involves a two-step membrane filtration process using membranes with different molecular weight cut-offs (MWCO). For instance, a first nanofiltration step might use a membrane with a MWCO of 300-500 Daltons to remove smaller molecules, followed by a second filtration with a 600-800 Dalton cut-off membrane to separate 6'-SL from larger by-products like disialyllactose. google.comgoogle.com This process can significantly increase the purity of the 6'-SL solution. google.com

Ultrafiltration (UF): UF is typically used in the early stages of purification. It employs membranes with a larger pore size than NF to remove high-molecular-weight substances like proteins, polypeptides, and nucleic acids from the fermentation broth following biomass separation. google.com

Diafiltration: This process is often used in conjunction with nanofiltration or electrodialysis. It involves adding water to the solution while it is being filtered, which helps to wash out remaining low-molecular-weight impurities like salts and lactose, thereby increasing the purity of the retained 6'-SL. google.comgoogle.com

Other Purification Methods

Electrodialysis (ED): Electrodialysis is an electrochemical process that uses ion-exchange membranes and an electric potential to separate ions from a solution. watertechnologies.comdesalt-iex.com It is highly effective for desalting the 6'-SL solution after fermentation and initial filtration steps. In one example, electrodialysis treatment of a 6'-SL solution resulted in a purity of 83% on a dry basis. google.comgoogle.com

Activated Carbon Treatment: Following other purification steps, the 6'-SL solution may be treated with activated carbon. google.com This step is used to adsorb residual colored compounds and other organic impurities, resulting in a clearer and purer solution before final concentration and drying. google.com

The final stage of the process often involves concentration, for example, by reverse osmosis or evaporation, followed by spray-drying to obtain the final research-grade 6'-N-Acetylneuramin-lactose sodium salt as a stable powder. google.comnih.gov

Interactive Data Table: Examples of Membrane Filtration Parameters in 6'-SL Purification

| Membrane Type/Name | Process | Molecular Weight Cut-Off (MWCO) | Purpose in 6'-SL Purification | Reported Result | Reference(s) |

|---|---|---|---|---|---|

| TriSep XN-45 | Nanofiltration / Diafiltration | ~300-500 Da | Removal of smaller molecules/carbohydrates. | Used in the first filtration step to concentrate 6'-SL. | google.comgoogle.com |

| TangenX SIUS TFF | Nanofiltration | 0.65 kDa (650 Da) | Separation of 6'-SL from the larger by-product disialyllactose. | Reduced disialyllactose from 6.6% to 0.2% in the permeate. | google.comgoogle.com |

| S-CUT YSNF-YS600-2540-M46D-ATD | Nanofiltration | 600-800 Da | Separation of 6'-SL from disialyllactose. | Confirmed separation of 6'-SL from larger by-products. | google.comgoogle.com |

| Pall Microza SEP-2013 | Ultrafiltration | 6 kDa | Sterile filtration. | Used for sterile filtration of the final solution before spray-drying. | google.com |

Molecular Interactions and Biological Mechanisms of 6 N Acetylneuramin Lactose

Glycan-Receptor Recognition and Binding Modalities

The terminal sialic acid residue of 6'-N-Acetylneuramin-lactose (6'-SL) plays a crucial role in its recognition and binding by various biological receptors, particularly those involved in host-pathogen interactions. nih.govnih.gov The specific linkage of N-acetylneuraminic acid to the galactose moiety of lactose (B1674315) via an α2,6-linkage creates a distinct molecular signature that is recognized by a range of viral and bacterial proteins. nih.govnih.gov

6'-SL can act as a soluble decoy receptor, competitively inhibiting the binding of viruses to host cell surface glycans and thereby preventing infection. nih.gov This interaction is highly specific and depends on the structural conformation of both the viral attachment protein and the sialylated oligosaccharide.

Influenza Virus: Human influenza viruses preferentially bind to α2,6-linked sialic acids, such as those present in 6'-SL, through their hemagglutinin (HA) protein. nih.gov This binding is the initial step in the viral infection process. youtube.com The HA protein recognizes a specific conformation of the sialic acid, and the interaction is of low affinity but is strengthened by the multivalent nature of the virus. nih.gov The viral neuraminidase then cleaves these sialic acid residues to release new virions from the infected cell. nih.govwikipedia.org

HIV-1: While direct binding of 6'-SL to HIV-1 glycoproteins has not been extensively detailed, the interaction between the HIV-1 envelope glycoprotein (B1211001) (Env) and the Gag matrix domain (MA) is crucial for viral infectivity. nih.gov This interaction, which is important for incorporating Env into new virions, involves electrostatic interactions. nih.gov Given the charged nature of sialic acids, it is plausible that sialylated glycans could modulate these interactions, although specific studies on 6'-SL are limited.

Reovirus: Reoviruses utilize their attachment protein, σ1, to bind to sialic acids on the cell surface, which can potentiate virus-induced apoptosis. nih.govnih.gov Structural studies have shown that the σ1 protein can bind to α2,6-sialyllactose. plos.org The terminal sialic acid inserts into a binding pocket on the σ1 protein, with specific amino acid residues forming hydrogen bonds and salt bridges with the carboxylate, hydroxyl, and N-acetyl groups of the sialic acid. plos.org The lactose portion of the molecule also contributes to the binding specificity. plos.org The ability of sialyllactose to block reovirus-induced apoptosis highlights its role as a competitive inhibitor. nih.govnih.gov

Polyomavirus: Human polyomaviruses, such as JC virus (JCV) and BK virus (BKV), depend on interactions with sialic acid for viral entry. nih.gov While the specific role of 6'-SL has not been fully elucidated, the general dependence of these viruses on sialylated glycans for infection suggests that 6'-SL could potentially act as an inhibitor.

The specific structure of 6'-SL allows it to selectively interfere with the mechanisms of certain pathogens.

Inhibition of Pseudomonas aeruginosa internalization: While direct evidence for 6'-SL inhibiting Pseudomonas aeruginosa internalization is not prominent, the bacterium is known to produce a Pel polysaccharide, which is a partially deacetylated α-1,4-linked N-acetylgalactosamine polymer crucial for biofilm formation. nih.gov The modification of this exopolysaccharide is a key factor in the bacterium's virulence. nih.gov Sialylated oligosaccharides are known to have anti-inflammatory properties and can impact opportunistic bacterial attachment in the gut. nih.gov

Reduction of rotavirus infectivity in vitro: Studies have demonstrated that milk oligosaccharides, including 6'-SL, can significantly reduce the infectivity of human rotavirus strains in vitro. nih.gov A mixture of 3'-sialyllactose (B164678) (3'-SL) and 6'-SL was particularly effective at reducing the infectivity of the G2P nih.gov human rotavirus strain, showing a 73% reduction when added during infection. nih.gov This effect was more potent than that of either 3'-SL or 6'-SL alone. nih.gov The mechanism is believed to be a direct effect on the virus, likely by acting as a soluble decoy receptor. nih.gov

Influence on Cellular Processes in In Vitro and Preclinical Systems

Beyond its interactions with microbes, 6'-SL has been shown to directly influence host cellular processes. In a mouse model of neomycin-induced ototoxicity, systemic application of 6'-SL was found to ameliorate hearing loss and reduce macrophage activation in the cochlear spiral ganglion. frontiersin.orgnih.gov This protective effect was associated with a decrease in the gene transcription of the pro-inflammatory cytokine interleukin-1β. nih.gov In vitro studies using a human cell culture model confirmed the anti-inflammatory, anti-phagocytic, and neuroprotective properties of 6'-SL. frontiersin.orgnih.gov Furthermore, in a pilot clinical trial for GNE myopathy, a genetic muscle disorder, 6'-SL supplementation led to the resialylation of cell surface glycoconjugates on peripheral blood monocytes and showed a trend towards slowing muscle degeneration as measured by fat fraction on MRI. nih.gov

Data Tables

Table 1: Interaction of 6'-N-Acetylneuramin-lactose with Viral Proteins

| Virus | Viral Protein | Binding Specificity | Reference |

|---|---|---|---|

| Influenza Virus | Hemagglutinin (HA) | Preferentially binds to α2,6-linked sialic acids. | nih.gov |

| Reovirus | Attachment protein σ1 | Binds to α2,6-sialyllactose. | plos.org |

Table 2: Effect of 6'-N-Acetylneuramin-lactose on Rotavirus Infectivity

| Rotavirus Strain | Treatment | Reduction in Infectivity | Reference |

|---|---|---|---|

| G2P nih.gov | Mixture of 3'-SL and 6'-SL | 73% | nih.gov |

| G2P nih.gov | 6'-SL alone | 40% | nih.gov |

Table 3: Utilization of 6'-N-Acetylneuramin-lactose by Gut Microbiota

| Bacterial Species | Utilization of 6'-SL | Mechanism | Reference |

|---|---|---|---|

| Bifidobacterium longum | Yes | Direct metabolism. | nih.govnih.gov |

| Bacteroides vulgatus | Yes | Direct metabolism. | nih.gov |

| Bifidobacterium breve | No (utilizes released Neu5Ac) | Cross-feeding from sialidase-producing bacteria. | glycoforum.gr.jp |

| Akkermansia muciniphila | Yes (some strains) | Utilizes the oligosaccharide but not the liberated sialic acid. | nih.gov |

Role in Cellular Maturation and Development Pathways (e.g., Gut Maturation in neonatal piglets)

6'-N-Acetylneuramin-lactose (6'-SL) plays a crucial role in the maturation of the neonatal gut. Studies in neonatal piglets have demonstrated that dietary supplementation with sialyllactose (SL), a mixture including 6'-SL, promotes intestinal maturity through multiple molecular pathways. nih.gov One key finding is the upregulation of glial-derived neurotrophic factor (GDNF) and the phosphorylation of its downstream target, the cAMP responsive element-binding protein (CREB). nih.gov This signaling cascade is vital for the development and function of the enteric nervous system (ENS). nih.gov

Furthermore, SL intervention has been shown to enhance cell proliferation in the intestinal crypts, evidenced by an increased number and density of Ki-67 positive cells, leading to a 10% increase in crypt width in the ileum. nih.gov It also upregulates the mRNA expression of ST8Sia IV, a critical polysialyltransferase responsible for the synthesis of polySia-NCAM (polysialylated neural cell adhesion molecule), which is essential for neural development. nih.gov These molecular changes manifest in improved gut function, including a notable reduction in the incidence and severity of diarrhea in piglets. nih.gov

Table 1: Effects of Sialyllactose (SL) on Gut Maturation in Neonatal Piglets nih.gov

| Parameter | Observation | Biological Significance |

|---|---|---|

| GDNF & p-CREB | Upregulated gene and protein expression | Promotes enteric nervous system development |

| Cell Proliferation | Increased number of Ki-67 positive cells | Enhances intestinal crypt size and mucosal growth |

| Crypt Width | Increased by 10% in the ileum | Indicates enhanced mucosal development |

| ST8Sia IV mRNA | Upregulated expression | Boosts synthesis of polySia-NCAM for neural plasticity |

| Diarrhea Incidence | Reduced incidence and severity | Suggests improved gut barrier function and health |

Effects on Myopathic Phenotypes in Animal Models (e.g., GNE myopathy, C. elegans)

The superior efficacy of 6'-SL is attributed to its metabolic fate; it is absorbed and then slowly metabolized into free NeuAc, extending the time that sialic acid is available in circulation for tissues to utilize. nih.govelsevierpure.com This sustained supply helps to ameliorate muscle atrophy and degeneration. nih.govelsevierpure.com Treated mice demonstrated recovery in spontaneous locomotion, a significant reduction in the number of muscle fibers with rimmed vacuoles, and a near-total diminishment of amyloid-β inclusions in the muscle. nih.gov

Table 2: Therapeutic Effects of 6'-Sialyllactose (B25220) in GNE Myopathy Model Mice nih.gov

| Parameter | Untreated Control | 6'-SL Treated | Outcome |

|---|---|---|---|

| Spontaneous Locomotion | Declined | Recovered | Improved motor performance |

| Muscle Fiber Size | Atrophied | Increased | Ameliorated muscle atrophy |

| Contractile Force | Reduced | Improved | Restored muscle function |

| Rimmed Vacuoles | Numerous | Few to none | Reduced muscle pathology |

| Amyloid-β Inclusions | Present | Diminished | Reduced protein aggregation |

While Caenorhabditis elegans is a well-established model for studying muscular dystrophies like Duchenne Muscular Dystrophy (DMD), current scientific literature has not documented specific studies on the effects of 6'-N-Acetylneuramin-lactose on myopathic phenotypes in this organism. mdpi.combiorxiv.org

Amelioration of Ototoxic Effects in Susceptible Mice

6'-SL has demonstrated significant protective effects against drug-induced hearing loss in animal models. nih.gov Systemic treatment with 6'-SL was found to ameliorate ototoxicity caused by the aminoglycoside antibiotic neomycin in susceptible postnatal mice. nih.govnih.gov Neomycin is known to induce hearing loss by activating tissue macrophages in the inner ear. nih.gov

The protective mechanism of 6'-SL involves its anti-inflammatory properties. Treatment with 6'-SL attenuated the neomycin-triggered activation and increase of macrophages in the cochlear spiral ganglion. nih.govresearchgate.net It also reversed the neomycin-induced increase in the gene transcription of the pro-inflammatory cytokine interleukin-1β (Il-1b) and the inflammatory kinase Pik3cd in the inner ear. nih.govnih.gov Interestingly, neomycin treatment also increased the expression of the desialylating enzyme neuraminidase 3 (Neu3), suggesting that the loss of sialic acid from cell surfaces is part of the pathology, which 6'-SL supplementation helps to counteract. nih.govnih.gov These findings show that 6'-SL treatment can rescue hearing loss, particularly in the middle-frequency regions, by exerting anti-inflammatory and protective effects against macrophage-mediated ototoxicity. nih.gov

Further research has shown that sialyllactose can also preserve residual hearing after cochlear implantation, an intervention that can cause hearing deterioration due to tissue fibrosis and inflammation. nih.gov Continuous delivery of SL to the cochlea in an animal model resulted in smaller hearing threshold shifts and reduced expression of inflammatory markers and tissue reactions. nih.gov

Glycoconjugate Formation and Metabolic Fate in Non-Human Organisms (e.g., sialic acid utilization and synthesis in neonatal rats/mice)

In non-human organisms, 6'-SL serves as a crucial source of sialic acid for the formation of complex glycoconjugates. The metabolic fate of 6'-SL involves its breakdown into free N-acetylneuraminic acid (NeuAc), which can then be utilized by tissues. nih.gov In neonatal rats, high activity of neuraminidase in the intestinal mucosa facilitates the release of sialic acid from sialylated milk oligosaccharides, making it available for absorption and use. mdpi.com

Studies in knockout mice that cannot produce 6'-SL in their milk have shown that its absence during lactation leads to long-term neurological and cognitive deficits in the offspring, including impaired attention and memory. nestlenutrition-institute.org Conversely, supplementation with 6'-SL in rats was associated with better cognitive outcomes compared to supplementation with free sialic acid, underscoring the importance of this specific glycoconjugate. mdpi.com

The enzymatic machinery for utilizing sialic acid is well-documented in rodents. Rat liver contains α2,6-sialyltransferase, an enzyme that can transfer sialic acid derivatives (like KDN) from a donor substrate (CMP-KDN) to acceptor molecules like asialotransferrin to form new glycoconjugates. nih.gov This demonstrates the capacity of the liver to synthesize sialylated glycoproteins, which are vital for numerous biological functions. nih.gov The process of incorporating sialic acid into larger structures is fundamental to glycoconjugate formation. nih.gov

Computational and In Silico Modeling of Glycan Interactions (e.g., Computer Assisted Molecular Modelling for drug design)

Computational methods are increasingly used to understand the molecular interactions of 6'-SL and related compounds. Molecular docking and molecular dynamics (MD) simulations provide insights into how these glycans bind to proteins, which can inform drug design and the development of therapeutic inhibitors. asianpubs.orgnih.gov

For instance, molecular modeling has been used to predict the binding of 3'-sialyllactose to human Siglec-1 (sialoadhesin), an immune receptor expressed on macrophages. asianpubs.org Such studies help to elucidate the structural basis for functional recognition between sialylated glycans and their binding partners. asianpubs.org

Other computational studies have focused on the enzymes involved in sialyllactose metabolism. MD simulations and molecular docking have been employed to investigate the structural dynamics of sialidases, enzymes that can both break down and synthesize sialyloligosaccharides. nih.gov These simulations revealed that certain sialidases form a new cleft that may serve to accommodate glycosyl acceptors like lactose, providing a mechanistic basis for their transglycosylation activity used in the enzymatic synthesis of 6'-SL. nih.govresearchgate.net Furthermore, while not strictly in silico, NMR titration studies, which can be complemented by computational models, have been used to analyze the interactions between sialyllactoses and the polysialyltransferase domain (PSTD), identifying them as potential inhibitors of polysialylation, a process implicated in cancer metastasis. nih.gov These modeling approaches are crucial for predicting binding affinities and guiding the rational design of glycan-based therapeutics.

Sophisticated Analytical and Characterization Techniques for 6 N Acetylneuramin Lactose Research

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are fundamental in determining the three-dimensional structure and confirming the identity of 6'-N-Acetylneuramin-lactose. These techniques provide atomic-level information on connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for the complete structural assignment of oligosaccharides like 6'-N-Acetylneuramin-lactose. researchgate.netnih.gov One-dimensional (1D) ¹H NMR spectra provide initial information about the structure and purity, with specific chemical shifts corresponding to the protons in the molecule. researchgate.netwindows.netrsc.orgresearchgate.net For a more detailed analysis, two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate protons with their directly attached carbons, allowing for unambiguous assignment of the sugar residues and the linkage positions. researchgate.net

Saturation Transfer Difference (STD) NMR is a specialized ligand-based NMR technique used to identify which parts of a ligand are in close proximity to a protein receptor. merckmillipore.comnih.govichorlifesciences.comunl.pt In the context of 6'-N-Acetylneuramin-lactose, STD NMR can map the binding epitope when it interacts with proteins like sialoadhesin, revealing that the N-acetyl neuraminic acid and parts of the galactose moiety are the primary recognition sites. merckmillipore.comuni-luebeck.de The experiment involves selectively saturating protein resonances and observing the transfer of this saturation to the bound ligand's protons. nih.govichorlifesciences.com The resulting difference spectrum highlights the protons closest to the protein's binding pocket. ichorlifesciences.com

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for 6'-Sialyllactose (B25220) Data collected in D₂O. Chemical shifts are given in parts per minute (ppm).

| Nucleus | Chemical Shift (ppm) |

| ¹H NMR | |

| H3ax (Neu5Ac) | 1.80 |

| H3eq (Neu5Ac) | 2.76 |

| ¹³C NMR | |

| C1 (Glc) | 96.6 |

| C2 (Neu5Ac) | 100.7 |

| C6 (Gal) | 69.4 |

| C=O (N-Acetyl) | 175.8 |

| This table presents representative data compiled from typical NMR analyses of sialyllactose. researchgate.net |

Mass spectrometry (MS) is an essential tool for glycan analysis, providing information on molecular weight and enabling structural characterization through fragmentation analysis. sigmaaldrich.comucdavis.edu For complex molecules like 6'-N-Acetylneuramin-lactose, tandem mass spectrometry (MS/MS or MSⁿ) is particularly crucial for distinguishing between linkage isomers. nih.govucdavis.eduacs.org

When analyzing sialylated oligosaccharides, derivatization (such as permethylation) can be used to eliminate the negative charge and improve analysis in positive-ion mode. nih.gov However, methods for analyzing underivatized native glycans are also well-established. nih.gov In MS/MS experiments, the precursor ion of 6'-N-Acetylneuramin-lactose is isolated and fragmented. The resulting pattern of fragment ions is unique to its structure and, critically, differs from that of its 3'-SL isomer. nih.govresearchgate.net Specific cross-ring cleavages are indicative of the α2-6 linkage. For instance, fragments such as 0,4A₂, 3,5A₂, and 2,4A₃ are observed in the MS/MS spectrum of 6'-sialyllactose but are absent in that of 3'-sialyllactose (B164678), allowing for unambiguous differentiation. nih.govnih.gov

Table 2: Characteristic MS/MS Fragment Ions for Differentiating 6'-SL and 3'-SL Isomers Analysis performed on underivatized sialyllactoses.

| Fragment Ion (m/z) | Description | Presence in 6'-SL | Presence in 3'-SL | Reference(s) |

| 458.2 | 0,4A₂ cross-ring fragment | Yes | No | nih.gov |

| 486.3 | 3,5A₂ cross-ring fragment | Yes | No | nih.gov |

| 588.4 | 2,4A₃/2,4X₁ cross-ring fragment | Yes | No | nih.gov |

| 290.0 | Product ion for quantification | Yes | Yes | mdpi.com |

| The presence of specific cross-ring fragments is a key diagnostic feature for the α2-6 linkage. |

Chromatographic Separations for Isomer Differentiation and Purity Assessment

Chromatography is the cornerstone for separating 6'-N-Acetylneuramin-lactose from its isomers and other components, which is necessary for both purity assessment and accurate quantification. researchgate.netnih.gov

Different HPLC modes can be employed for separation. Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for separating polar compounds like oligosaccharides. nih.govmdpi.com Reversed-phase liquid chromatography (RPLC) on long C18 columns has also been shown to achieve baseline separation of permethylated 3'-SL and 6'-SL isomers, with the 6'-isomer typically eluting earlier. nih.gov

Table 3: Performance Characteristics of HPLC-CAD for Carbohydrate Analysis

| Parameter | Performance |

| Limit of Detection (LOD) | 5 to 20 ng |

| Dynamic Range | Four orders of magnitude |

| Response Variability (RSD) | < 2% |

| Applicability | Gradient, reversed-phase, HILIC, ion chromatography |

| Data reflects the general capabilities of Charged Aerosol Detection for nonvolatile analytes. chromatographyonline.comresearchgate.net |

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for carbohydrate analysis without the need for derivatization. creative-biolabs.comchromatographytoday.comnih.gov This technique leverages the weakly acidic nature of carbohydrates, which become anionic at high pH and can be separated on a strong anion-exchange column. chromatographytoday.comthermofisher.com

The separated analytes are then detected by a pulsed amperometric detector, which measures the current generated by the oxidation of the carbohydrate on a gold electrode surface. thermofisher.com HPAEC-PAD provides excellent signal-to-noise ratios and allows for the detection of carbohydrates down to picomole levels. creative-biolabs.comthermofisher.com It is widely used for determining the monosaccharide and sialic acid content of glycoproteins and can effectively separate and quantify sialylated oligosaccharides like 6'-N-Acetylneuramin-lactose in complex mixtures. creative-biolabs.comnih.govresearchgate.net

Table 4: Key Features of HPAEC-PAD for Carbohydrate Analysis

| Feature | Description | Reference(s) |

| Principle | Anion-exchange separation of carbohydrates as oxyanions at high pH. | chromatographytoday.comthermofisher.com |

| Detection | Direct electrochemical detection via oxidation at a gold electrode. | thermofisher.com |

| Sensitivity | Sub-picomole to femtomole levels. | creative-biolabs.com |

| Selectivity | High selectivity for carbohydrates over other non-oxidizable compounds. | thermofisher.com |

| Application | Analysis of monosaccharides, sialic acids, and oligosaccharides without derivatization. | creative-biolabs.comnih.gov |

Quantitative Analysis Methodologies in Biological Matrices (e.g., milk, colostrum)

Accurately quantifying 6'-N-Acetylneuramin-lactose in biological matrices such as milk and colostrum is crucial for nutritional studies and for evaluating its potential as a bioactive ingredient. researchgate.netkosfaj.org These matrices are complex, necessitating highly sensitive and specific analytical methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the simultaneous quantification of 3'-SL and 6'-SL in biological fluids. mdpi.comnih.govmdpi.comnih.gov These methods are typically validated according to regulatory guidelines, ensuring high standards of selectivity, linearity, precision, and accuracy. mdpi.comnih.gov Sample preparation often involves simple protein precipitation with a solvent like methanol, followed by chromatographic separation, commonly using a HILIC column. researchgate.netmdpi.com

Studies have quantified 6'-N-Acetylneuramin-lactose in various types of milk. For example, in goat colostrum, the concentration of 6'-SL has been found to be significantly higher than that of 3'-SL, with values ranging from approximately 29 to 124 mg/L. escholarship.org The concentration of sialylated oligosaccharides, including 6'-SL, is highest in early lactation (colostrum) and decreases as lactation progresses. researchgate.netnih.gov

Table 5: Quantitative Analysis of Sialyllactose Isomers in Biological Samples via LC-MS/MS

| Biological Matrix | Analyte | Concentration Range / Finding | Method Validation Parameter | Reference(s) |

| Rat Plasma | 6'-SL | - | LLOQ: 20 ng/mL; Recovery: 89.0-91.4% | mdpi.com |

| Minipig Liver Tissue | 6'-SL | Quantifiable | Recovery: 59.2-85.8%; Accuracy: -5.3 to 7.5% | mdpi.com |

| Minipig Kidney Tissue | 6'-SL | Quantifiable | Recovery: 91.2-115.7%; Accuracy: -4.7 to 7.5% | mdpi.com |

| Goat Colostrum | 6'-SL | 28.85–123.76 mg/L | - | escholarship.org |

| Cow Milk | 6'-SL | Concentrations are breed-dependent and higher in early lactation. | - | researchgate.net |

| LLOQ: Lower Limit of Quantification. |

Complementary Biophysical Characterization Techniques for 6'-N-Acetylneuramin-lactose Research

In the comprehensive study of 6'-N-Acetylneuramin-lactose sodium salt, a range of sophisticated biophysical techniques are employed to elucidate its structural features and interaction dynamics. These methods, often used in a complementary fashion, provide a detailed understanding of the molecule's behavior in solution and its binding to biological partners.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique for the quantitative determination of the thermodynamic parameters of biomolecular interactions. nih.govscielo.br By directly measuring the heat released or absorbed during the binding of a ligand to a macromolecule, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. scielo.brnih.gov This provides a complete thermodynamic profile of the binding event, offering insights into the forces that drive the interaction. scielo.br

In the context of 6'-N-Acetylneuramin-lactose sodium salt research, ITC is ideally suited for studying its interactions with various proteins, particularly lectins that have a known affinity for sialic acid residues. For instance, the binding of 6'-N-Acetylneuramin-lactose to a specific lectin can be monitored by titrating the oligosaccharide solution into a sample cell containing the protein. The resulting heat changes are measured and plotted against the molar ratio of the reactants, yielding a binding isotherm. researchgate.net Analysis of this isotherm provides the key thermodynamic parameters of the interaction.

While specific ITC data for the interaction of 6'-N-Acetylneuramin-lactose sodium salt with proteins was not available in the reviewed literature, the following table illustrates the type of data that can be obtained from such an experiment, based on a study of a different ligand-protein interaction. nih.gov

Table 1: Illustrative Thermodynamic Parameters from an ITC Experiment

| Parameter | Value | Unit |

|---|---|---|

| Stoichiometry (n) | 1.31 | |

| Association Constant (Ka) | 5.02 x 10⁴ | M⁻¹ |

| Enthalpy Change (ΔH) | -7.23 | kcal/mol |

| Entropy Change (ΔS) | 6.45 | cal/mol·K |

This table is for illustrative purposes to show the type of data generated by ITC and is based on the interaction of 6-shogaol (B1671286) with human serum albumin. nih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov It allows for the determination of the kinetics of binding, including the association rate constant (kₐ) and the dissociation rate constant (kₑ), from which the equilibrium dissociation constant (Kᵢ) can be calculated. nih.gov

For the study of 6'-N-Acetylneuramin-lactose sodium salt, SPR is particularly valuable for characterizing its binding to lectins and other proteins. In a typical SPR experiment, a protein such as Sambucus nigra agglutinin (SNA), which is known to bind specifically to α2,6-linked sialic acids, is immobilized on a sensor chip. nih.gov A solution containing 6'-N-Acetylneuramin-lactose sodium salt is then flowed over the chip surface, and the change in the refractive index at the surface, which is proportional to the amount of bound analyte, is monitored over time.

Research has shown that there are strong affinities between a 6'-sialyllactose-conjugate and certain lectins. nih.gov The following table presents kinetic data from an SPR study of a 6'-sialyllactose-ovalbumin conjugate binding to hemagglutinin, demonstrating the type of detailed findings this technique can provide. nih.gov

Table 2: Kinetic and Affinity Data from a Surface Plasmon Resonance Experiment

| Parameter | Value | Unit |

|---|---|---|

| Association Rate Constant (kₐ) | 1.2 x 10³ | M⁻¹s⁻¹ |

| Dissociation Rate Constant (kₑ) | 1.8 x 10⁻³ | s⁻¹ |

| Apparent Dissociation Constant (Kᵢ) | 1.5 | µM |

This data represents the interaction between a 6'-sialyllactose-ovalbumin conjugate and hemagglutinin. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex oligosaccharides like 6'-N-Acetylneuramin-lactose sodium salt. Both one-dimensional (¹H NMR) and two-dimensional (such as ¹H-¹³C HSQC) NMR experiments provide detailed information about the chemical environment of each atom in the molecule, allowing for the confirmation of its structure, including the stereochemistry of the glycosidic linkages.

The ¹H NMR and ¹H-¹³C HSQC spectra of 6'-N-Acetylneuramin-lactose have been reported and are in full agreement with the established structure. nih.gov The chemical shifts observed in these spectra are characteristic of the specific arrangement of protons and carbons within the molecule.

Table 3: Representative ¹H and ¹³C Chemical Shifts for 6'-N-Acetylneuramin-lactose

| Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| H-1 (Glc) | 4.68 | 96.5 |

| H-1 (Gal) | 4.45 | 103.7 |

| H-3ax (Neu5Ac) | 1.80 | 40.8 |

| H-3eq (Neu5Ac) | 2.76 | 40.8 |

| N-Acetyl (Neu5Ac) | 2.03 | 23.0 |

Data obtained from NMR analysis in D₂O. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and structure of a compound. In the context of 6'-N-Acetylneuramin-lactose sodium salt, techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used.

Tandem mass spectrometry (MS/MS) is particularly useful for distinguishing between isomers of sialylated oligosaccharides. The fragmentation patterns of 6'-sialyllactose can differentiate it from its α2,3-linked counterpart. For instance, the presence of an abundant 2,4A₃ cross-ring fragment in the MS/MS spectrum of the [M+2X-H]⁺ ion (where X can be Li, Na, or K) is characteristic of the α2,6-linkage. researchgate.netnih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been successfully developed for the simultaneous quantification of 3'- and 6'-sialyllactose in biological samples. uniprot.org

Table 4: Key Mass Spectrometry Data for 6'-N-Acetylneuramin-lactose Analysis

| Parameter | Value | Application |

|---|---|---|

| Molecular Formula | C₂₃H₃₈NNaO₁₉ | Molecular Weight Determination |

| Molecular Weight | 655.53 | Identification |

| Precursor Ion (m/z) | 632.4 | Quantification (LC-MS/MS) |

| Product Ion (m/z) | 290.0 | Quantification (LC-MS/MS) |

| Characteristic Fragment | 2,4A₃ cross-ring fragment | Isomer Differentiation |

Precursor and product ion data are for the deprotonated molecule in negative ion mode. researchgate.netuniprot.org

Analytical Ultracentrifugation (AUC)

Analytical Ultracentrifugation (AUC) is a powerful technique for studying the hydrodynamic properties of macromolecules in solution. It can provide information on the size, shape, and association state of molecules, making it a valuable tool for characterizing protein-carbohydrate interactions. nih.govuniprot.org There are two main types of AUC experiments: sedimentation velocity and sedimentation equilibrium.

In a sedimentation velocity experiment, a high centrifugal force is applied, and the rate at which a molecule sediments is measured. nih.gov This provides the sedimentation coefficient, which is related to the molecule's mass and shape. When 6'-N-Acetylneuramin-lactose sodium salt binds to a protein, the resulting complex will have a different sedimentation coefficient compared to the individual components, allowing for the detection and characterization of the interaction. nih.gov

Sedimentation equilibrium experiments are performed at lower speeds, where sedimentation and diffusion forces reach an equilibrium. researchgate.net This allows for the precise determination of the molecular weight of the complex and the stoichiometry of the interaction. researchgate.net

While specific AUC data for 6'-N-Acetylneuramin-lactose sodium salt was not found in the surveyed literature, the technique is highly applicable for studying its complexes with proteins. For example, AUC has been used to determine the stoichiometry of protein complexes involved in bacterial cell division, demonstrating its utility in characterizing macromolecular assemblies. nih.gov

Applications As a Research Tool and Standard in Glycoscience

Reference Standard in Glycomics and Glycoproteomics

In the quantitative and qualitative analysis of complex carbohydrate mixtures, the availability of high-purity standards is paramount. 6'-N-Acetylneuramin-lactose sodium salt serves as a crucial analytical reference standard for the accurate identification and quantification of this specific sialylated glycan in various biological and manufactured samples, such as milk, colostrum, and infant formula. caymanchem.combertin-bioreagent.comsigmaaldrich.com

To function as a reliable standard, the compound undergoes extensive analysis to confirm its identity, purity, and concentration. myshopify.com This rigorous quality control process ensures the accuracy of glycomic and glycoproteomic studies. myshopify.comelicityl-oligotech.com High-purity 6'-SL allows researchers to validate analytical methods and accurately measure its concentration in complex matrices. myshopify.com

Table 1: Analytical Methods for Quality Control of 6'-SL Reference Standards

| Analytical Technique | Purpose | Reference |

|---|---|---|

| Quantitative NMR (qNMR) | Determines the precise concentration and confirms structural integrity using traceable certified reference materials. | myshopify.com |

| Mass Spectrometry (MS) | Confirms the molecular weight and structure of the compound. | elicityl-oligotech.comamerigoscientific.com |

| High-Performance Liquid Chromatography (HPLC) | Detects and identifies any related impurities, ensuring the purity of the standard. | elicityl-oligotech.comamerigoscientific.com |

| Karl-Fischer Titration | Measures the residual water content, which is critical for accurate gravimetric measurement and concentration calculation. | myshopify.comelicityl-oligotech.com |

Substrate for Glycosyltransferase and Glycosidase Enzyme Assays

6'-N-Acetylneuramin-lactose sodium salt and its constituent parts are essential substrates for studying the activity and specificity of glycosyltransferases and glycosidases, the enzymes responsible for glycan synthesis and degradation.

In the realm of synthesis, a notable example involves the use of a recombinant α2-6 sialyltransferase from Photobacterium damsela (Pd2,6ST). nih.gov This enzyme exhibits a unique capability to transfer sialic acid to internal galactose residues within poly-N-acetyllactosamine chains. nih.gov Researchers have demonstrated that this enzyme can effectively use structures containing the 6'-sialyllactose (B25220) motif to create more complex, multi-sialylated glycans. nih.gov In contrast, the human α2-6-sialyltransferase (hST6Gal-I) was shown to be incapable of sialylating these internal galactose residues, highlighting the utility of 6'-SL-related structures in differentiating the specificities of various glycosyltransferases. nih.gov

Conversely, as a defined sialylated oligosaccharide, 6'-SL is a logical substrate for sialidases (a class of glycosidases) to characterize their enzymatic activity. Assays using such specific substrates are fundamental for discovering new enzymes and understanding their roles in biological pathways. mdpi.com On-chip methods that involve the successive enzymatic removal of terminal sugars, like sialic acid, from glycoproteins further underscore the importance of having defined substrates to probe glycan structures. scilit.com

Probing Glycan-Binding Protein Specificity

The interaction between glycans and glycan-binding proteins (GBPs), such as lectins and Siglecs, mediates a vast array of cellular processes. 6'-N-Acetylneuramin-lactose sodium salt is a critical tool for elucidating the specificity of these interactions, particularly for proteins that recognize terminal α2-6 linked sialic acids. nih.gov

Researchers use 6'-SL and its isomer, 3'-sialyllactose (B164678), to differentiate and characterize the binding domains of various GBPs, including viral proteins and immune receptors. caymanchem.combertin-bioreagent.comsigmaaldrich.com For instance, cell-based glycan arrays have been developed where cell surfaces are enzymatically modified to display specific glycan epitopes. nih.gov In these systems, cells engineered to present α2-6 linked sialic acid showed strong binding to the lectin Sambucus nigra (SNA-I), which is known for its specificity towards this linkage, thereby confirming the utility of this structure for probing GBP interactions. nih.gov

More advanced studies have utilized libraries of genetically engineered human cells that display different components of the human sialome to dissect the fine binding specificities of Siglecs, a family of sialic acid-binding receptors on immune cells. nih.govru.nl These studies reveal that different Siglecs have distinct preferences for how and where sialylated structures are presented, information crucial for understanding immune regulation. nih.govru.nl

Table 2: Research Findings on Probing GBP Specificity with α2-6 Sialylated Structures

| Glycan-Binding Protein (GBP) | Research Application / Finding | Reference |

|---|---|---|

| Viral Hemagglutinins (Influenza), Reoviruses | Used to differentiate and characterize the binding domains of viruses that recognize sialic acid-capped receptors. | caymanchem.combertin-bioreagent.com |

| Sambucus nigra Lectin (SNA-I) | Binds strongly to engineered cells displaying α2-6-linked sialic acid, confirming its specificity and use as a probe. | nih.gov |

| Siglecs (e.g., Siglec-2, -3, -7, -15) | Used in cell-based arrays to show that different Siglecs have distinct binding preferences for various sialylated glycan presentations, including O-glycans. | nih.govnih.govru.nl |

| Polyclonal IgY Antibodies | Multi-sialylated glycans containing internal α2-6 sialic acid epitopes were used to elicit specific antibodies in chickens. | nih.gov |

Development of Molecularly Imprinted Polymers (MIPs) for Glycan Recognition

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to act as "artificial antibodies" with high specificity for a target molecule. mdpi.com These polymers offer advantages over their biological counterparts, including greater stability in varying conditions of temperature and pH, and lower production costs. mdpi.com

In the context of glycan recognition, research has focused on developing MIPs that can selectively bind to specific sugar moieties. While the development of a MIP for the entire 6'-SL trisaccharide is a complex goal, significant progress has been made in creating MIPs for its most defining component, N-acetylneuraminic acid (sialic acid). mdpi.com For example, a system based on core-shell MIPs was designed to detect N-acetylneuraminic acid on the surface of human keratinocytes. mdpi.com Such developments represent a promising frontier for creating robust, low-cost diagnostic and detection tools that can recognize the key terminal structure of 6'-SL for various research and clinical applications. mdpi.com

Utilization in Defined In Vitro Cell Culture Systems and Organoid Models

The biological significance of 6'-SL, particularly its role in infant nutrition and gut health, provides a strong rationale for its inclusion in defined media for in vitro cell culture and complex organoid models. nih.govnih.gov These models are crucial for studying human development, disease, and host-microbe interactions in a controlled environment.

The production of 6'-SL itself often occurs in chemically defined nutrient media, demonstrating its stability and compatibility with these systems. nih.goveuropa.eu While direct studies extensively detailing the use of 6'-SL in organoid models are emerging, its application in advanced cell culture is established. For example, sophisticated in vitro systems use enzymatic methods to present α2-6 sialylated structures on cell surfaces to study specific biological interactions, effectively using the glycan as a key component of the defined cellular environment. nih.govru.nl

Furthermore, preclinical studies in neonatal piglet models have shown that formula supplemented with enzymatically-synthesized 6'-SL sodium salt supports healthy growth and development, establishing its biological compatibility and safety. nih.gov This evidence supports its use in developing more physiologically relevant in vitro models, such as gut organoids, to study the effects of specific HMOs on intestinal cell differentiation, barrier function, and microbial colonization. nih.gov

Future Research Directions in 6 N Acetylneuramin Lactose Science

Elucidation of Novel Biological Roles and Molecular Targets

While 6'-Sialyllactose (B25220) (6'-SL) is recognized for its role in promoting infant gut health and cognitive development, the full spectrum of its biological functions is still being uncovered. nih.gov Future research will focus on identifying and characterizing novel molecular targets beyond its known interactions. For instance, its ability to modulate the immune system suggests that it may interact with a wider range of immune cell receptors than currently identified. nih.gov In vitro studies have shown that other sialylated oligosaccharides can alter the glycosylation pattern of intestinal epithelial cells, thereby reducing pathogen adhesion. nih.gov A key area of future investigation is to determine the specific receptors and signaling pathways that 6'-SL modulates.

Research has established that 6'-SL can bind to various pathogens, including viral strains like influenza and reovirus, which use sialic acid-capped receptors for entry into host cells. bertin-bioreagent.comcaymanchem.com This inhibitory binding is a crucial defense mechanism. Future studies will likely aim to expand the list of pathogens susceptible to 6'-SL and to characterize the binding domains with greater precision. This could lead to the development of 6'-SL as a broad-spectrum anti-adhesive therapeutic agent.

Table 1: Known and Potential Molecular Interactions of 6'-Sialyllactose

| Interacting Entity | Type of Interaction | Known/Potential Role |

|---|---|---|

| Influenza Virus | Receptor Binding Inhibition | Antiviral |

| Reovirus | Receptor Binding Inhibition | Antiviral |